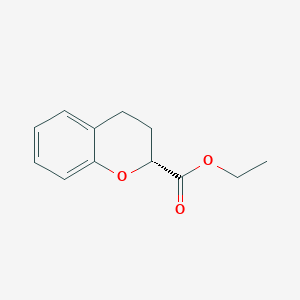

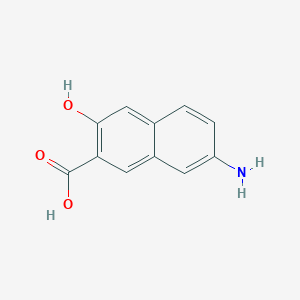

(R)-Ethyl chroman-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-クロマン-2-カルボン酸エチルは、クロマンファミリーに属するキラル化合物です。クロマンは、医薬品や有機化学など、さまざまな分野で重要な、酸素含有ヘテロ環です。

製造方法

合成経路と反応条件

(R)-クロマン-2-カルボン酸エチルの合成は、通常、ラセミ体の分割またはキラル触媒の使用を伴います。 一般的な方法の1つは、Geobacillus thermocatenulatusから単離されたエステラーゼを用いた、ラセミ体のメチル6-フルオロ-クロマン-2-カルボン酸のエナンチオ選択的加水分解です 。この方法は、高いエナンチオマー過剰率と収率を達成します。

工業生産方法

(R)-クロマン-2-カルボン酸エチルの工業生産では、従来の化学的分割法と比較して、効率性と環境への影響が低いことから、同様のエナンチオ選択的加水分解法が採用されることが多いです。 このプロセスは、二相系における固定化細胞の使用を伴い、最小限の廃棄物で連続生産が可能です .

化学反応解析

反応の種類

(R)-クロマン-2-カルボン酸エチルは、以下を含むさまざまな化学反応を起こします。

酸化: 対応するカルボン酸への変換。

還元: アルコール誘導体の形成。

置換: クロマン環の特定の位置への異なる官能基の導入。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムが頻繁に使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬が、制御された条件下で使用されます。

主な生成物

これらの反応から生成される主な生成物には、さまざまな置換クロマン誘導体が含まれ、これらはさらに複雑な有機分子の合成に使用できます。

科学研究への応用

(R)-クロマン-2-カルボン酸エチルは、科学研究において幅広い用途があります。

化学: エナンチオマー的に純粋な化合物の合成におけるキラルビルディングブロックとして使用されます。

生物学: 生物活性分子の合成における前駆体としての可能性が調査されています。

医学: 特に特定の酵素や受容体を標的とする医薬品開発における役割が探求されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl chroman-2-carboxylate typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using esterases isolated from Geobacillus thermocatenulatus . This method achieves high enantiomeric excess and yield.

Industrial Production Methods

Industrial production of ®-Ethyl chroman-2-carboxylate often employs similar enzymatic resolution techniques due to their efficiency and lower environmental impact compared to traditional chemical resolution methods. The process involves the use of immobilized cells in a biphasic system, allowing for continuous production with minimal waste .

化学反応の分析

Types of Reactions

®-Ethyl chroman-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of different functional groups at specific positions on the chroman ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in the synthesis of complex organic molecules.

科学的研究の応用

®-Ethyl chroman-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

作用機序

(R)-クロマン-2-カルボン酸エチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。化合物のキラル性は、活性部位に高特異性で適合することを可能にし、生化学経路に影響を与え、その効果を発揮します。 分子シミュレーションにより、その作用するエナンチオ選択的機構が明らかになっています .

類似化合物との比較

類似化合物

(S)-クロマン-2-カルボン酸エチル: (R)-クロマン-2-カルボン酸エチルのエナンチオマーで、異なる生物活性を持っています。

6-フルオロ-クロマン-2-カルボン酸: 異なる化学的特性を持つフッ素化誘導体。

メチルクロマン-2-カルボン酸: 同様の用途に使用されるメチルエステル変異体。

独自性

(R)-クロマン-2-カルボン酸エチルは、特定のキラル配置により、異なる生物学的および化学的特性を付与されるため、ユニークです。 高いエナンチオマー純度と、さまざまな反応における効率により、研究および産業用途における貴重な化合物となっています .

特性

CAS番号 |

137590-28-4 |

|---|---|

分子式 |

C12H14O3 |

分子量 |

206.24 g/mol |

IUPAC名 |

ethyl (2R)-3,4-dihydro-2H-chromene-2-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1 |

InChIキー |

PSOZUQKKUGXCEN-LLVKDONJSA-N |

異性体SMILES |

CCOC(=O)[C@H]1CCC2=CC=CC=C2O1 |

正規SMILES |

CCOC(=O)C1CCC2=CC=CC=C2O1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)

![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)

![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)